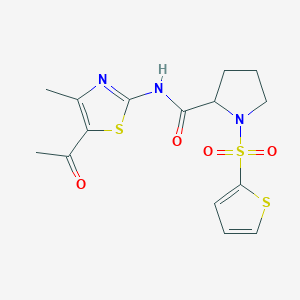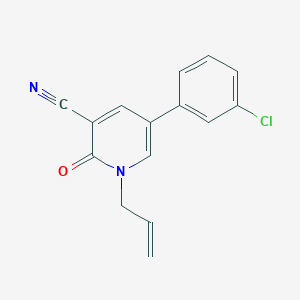
3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline is an organic compound with the molecular formula C10H10FN3. It is a derivative of aniline, substituted with a fluoro group and a pyrazolyl group.
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that similar compounds can inhibit specific enzymes or modulate receptor activity .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Result of Action
Related compounds have been shown to have various biological effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the action of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
N-Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Fluorination: The aniline derivative is fluorinated using a fluorinating agent like Selectfluor.
Coupling Reaction: Finally, the fluorinated aniline is coupled with the methylated pyrazole using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted aniline and pyrazole derivatives, which can be further utilized in different chemical syntheses .
科学研究应用
3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
相似化合物的比较
Similar Compounds
3-Fluoro-4-(1H-pyrazol-5-yl)aniline: Lacks the methyl group, resulting in different chemical properties and reactivity.
4-(1-Methyl-1H-pyrazol-5-yl)aniline: Lacks the fluoro group, affecting its binding affinity and specificity.
3-Chloro-4-(1-methyl-1H-pyrazol-5-yl)aniline: Substitutes the fluoro group with a chloro group, leading to different reactivity and applications
Uniqueness
3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline is unique due to the presence of both the fluoro and methyl groups, which enhance its chemical stability, binding affinity, and specificity. These properties make it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
3-fluoro-4-(2-methylpyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-10(4-5-13-14)8-3-2-7(12)6-9(8)11/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTAAEJQCSIPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2745054.png)





![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2745062.png)

![2-ethoxy-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2745067.png)
![2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2745068.png)

![2-(2-methoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2745070.png)
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride](/img/structure/B2745073.png)

